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molecular formula C13H12N2O2 B1297849 N-benzyl-2-nitroaniline CAS No. 5729-06-6

N-benzyl-2-nitroaniline

Cat. No. B1297849
M. Wt: 228.25 g/mol
InChI Key: LAOUKNRSKBRAMQ-UHFFFAOYSA-N
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Patent
US06420410B1

Procedure details

[N-(2-Nitrophenyl)]-benzylamine (21.9 mmol, 5.0 g) in ethyl acetate (150 ml) is charged with SnCl22H2O (131 mmol, 29.55 g) and is refluxed for 3 hours. The mixture is poured into ice water (100 g), sodium bicarbonate is added to achieve pH 7, and the reaction mixture is extracted with ethyl acetate (3×50 ml). The organic layer is dried with MgSO4, is filtered and evaporated to yield a light sensitive oil, which is used as such in the next step.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)([O-])=O.C(=O)(O)[O-].[Na+]>C(OCC)(=O)C>[NH2:1][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:10][CH2:11][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)NCC1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
ice water
Quantity
100 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture is extracted with ethyl acetate (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried with MgSO4
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield a light sensitive oil, which

Outcomes

Product
Name
Type
Smiles
NC1=C(C=CC=C1)NCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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